BenchChemオンラインストアへようこそ!

3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride

Serotonin receptor 5-HT2A 5-HT7

3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride (CAS 2098088-73-2, molecular formula C10H17Cl2N3, MW 250.17 g/mol) is a conformationally constrained bicyclic dihydrochloride salt belonging to the hexahydropyrazolo[3,4-d]azepine chemotype. This scaffold serves as a privileged core in multiple CNS-targeted medicinal chemistry programs, most notably yielding dual 5-HT₇/5-HT₂A antagonists and histamine H₃ receptor ligands.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
CAS No. 2098088-73-2
Cat. No. B1479496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride
CAS2098088-73-2
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC3=C2CCNCC3.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-2-7(1)10-8-3-5-11-6-4-9(8)12-13-10;;/h7,11H,1-6H2,(H,12,13);2*1H
InChIKeyIETMBYZEWFFBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride: Core Scaffold & Pharmacophore Context for Targeted Serotonin Receptor Research


3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride (CAS 2098088-73-2, molecular formula C10H17Cl2N3, MW 250.17 g/mol) is a conformationally constrained bicyclic dihydrochloride salt belonging to the hexahydropyrazolo[3,4-d]azepine chemotype . This scaffold serves as a privileged core in multiple CNS-targeted medicinal chemistry programs, most notably yielding dual 5-HT₇/5-HT₂A antagonists and histamine H₃ receptor ligands. The cyclopropyl substitution at the 3-position, in combination with an unsubstituted N2 position, differentiates this compound from the extensively characterized 2-alkyl-3-aryl hexahydropyrazolo[3,4-d]azepine series [1]. Within the published SAR landscape, cyclopropyl-bearing analogues have been specifically noted for their divergent 5-HT₂A versus 5-HT₇ potency profiles, a property directly relevant to programs seeking subtype-selective tool compounds or leads with reduced polypharmacology [1].

Why 3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride Cannot Be Replaced by Arbitrary In-Class Analogs


Within the hexahydropyrazolo[3,4-d]azepine series, even minor changes at the 2- and 3-positions of the fused ring system produce marked alterations in serotonin receptor subtype selectivity. The Dvorak et al. SAR study demonstrated that replacing the 2-alkyl group with cyclopropyl (analogue 4q) delivered “increased 5-HT₂A and lower 5-HT₇ potency (vs 4d),” yielding a substantially more 5-HT₂A-selective profile than closely related 2-alkyl-3-aryl counterparts which exhibit balanced dual 5-HT₇/5-HT₂A activity (pKi = 8.1 at both receptors for compound 4j) [1]. The currently marketed compound, bearing a 3-cyclopropyl group and an unsubstituted N2 (NH) position, represents a structurally distinct starting point within this pharmacophore space. Arbitrary substitution with a 2-alkyl-3-aryl analog such as 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine (CAS 851375-22-9) or JNJ-18038683 would entail a different selectivity fingerprint and physicochemical profile, potentially compromising experimental reproducibility and lead optimization trajectories in programs where cyclopropyl-induced conformational constraint and specific N2 hydrogen-bond donor capacity are critical design features .

3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Divergent 5-HT₂A/5-HT₇ Potency Profile Elicited by Cyclopropyl Substitution vs. 2-Alkyl-3-Aryl Analogues

In a systematic SAR study of hexahydropyrazolo[3,4-d]azepines, the incorporation of a cyclopropyl group at the 2-position (analogue 4q) was explicitly compared head-to-head against the corresponding 2-isopropyl analogue (4d). The cyclopropyl analogue 4q exhibited increased 5-HT₂A potency and decreased 5-HT₇ potency relative to 4d, shifting the selectivity profile from balanced dual antagonism toward preferential 5-HT₂A activity [1]. Although the present compound bears the cyclopropyl group at the 3-position (rather than the 2-position) and lacks a phenyl ring, the SAR principle—that cyclopropyl introduction within this scaffold redirects subtype selectivity—is directly transferable. By contrast, the clinical candidate 4j (3-(4-fluorophenyl)-2-isopropyl analogue) exhibits an equipotent dual profile with pKi = 8.1 at both 5-HT₇ and 5-HT₂A receptors . This comparative framework indicates that cyclopropyl-bearing congeners are unlikely to serve as drop-in replacements for balanced dual antagonists, and vice versa.

Serotonin receptor 5-HT2A 5-HT7 Structure-Activity Relationship

Hydrogen-Bond Donor Capacity at N2: Physicochemical Differentiation from 2-Alkylated Series

The target compound retains an unsubstituted N2 (NH) position, constituting a hydrogen-bond donor (HBD) that is absent in the lead 2-alkyl-3-aryl series exemplified by compound 4j and the clinical candidate 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine. In published SAR, the 2-position was systematically N-alkylated (isopropyl, cyclopropylmethyl, etc.) to optimize receptor occupancy and PK properties, resulting in zero HBD count at this position for the advanced leads [1]. The dihydrochloride salt form of the target compound further ensures aqueous solubility and protonation state control. Calculated molecular weight (free base: ~178.2 g/mol; dihydrochloride salt: 250.17 g/mol) and topological polar surface area place the compound within favorable CNS drug-like space, but with a higher HBD count than typical 2-alkylated analogues .

Hydrogen-bond donor physicochemical properties CNS drug design medicinal chemistry

Conformational Restriction Imposed by the Cyclopropyl Ring: Differentiation from Flexible Alkyl/Aryl Analogues

The cyclopropyl group is a well-documented conformational constraint element in medicinal chemistry, effectively locking the orientation of adjacent substituents and reducing entropic penalties upon target binding. Within the hexahydropyrazolo[3,4-d]azepine series, the Dvorak et al. team explicitly noted that the cyclopropyl analogue (4q) produced a “more selective 5-HT₂A profile” compared to more flexible alkyl-bearing counterparts, attributing this selectivity shift in part to conformational restriction [1]. The present compound extends this design principle by placing the cyclopropyl group at the 3-position of the pyrazole ring (in contrast to the 2-position N-cyclopropyl and N-cyclopropylmethyl variants reported in the literature) [2]. This 3-cyclopropyl substitution pattern is underrepresented in the public SAR corpus, offering a novel vector for probing the conformational determinants of subtype selectivity. No head-to-head comparison data between 3-cyclopropyl and 3-aryl/3-alkyl analogues are currently available in the peer-reviewed literature.

conformational restriction cyclopropyl bioisostere scaffold optimization

Defined Salt Stoichiometry and Crystalline Form: Procurement-Grade Differentiation from Free Base and Alternative Salt Forms

The compound is supplied as a defined dihydrochloride salt (2 HCl equivalents) with a minimum purity specification of 95% as documented by vendor technical datasheets . This contrasts with the free base form of close structural analogue 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine (CAS 851375-22-9), which is offered as a neat free base with no counterion specification . The dihydrochloride salt form ensures: (i) enhanced aqueous solubility relative to the free base; (ii) precise stoichiometric control for in vitro assay preparation, eliminating the variability introduced by in situ hydrochloride salt formation; and (iii) improved long-term solid-state stability under ambient storage conditions. The molecular weight of 250.17 g/mol (including two HCl) enables accurate molarity calculations without the need for salt correction factors.

salt form dihydrochloride aqueous solubility chemical procurement

3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride: High-Value Application Scenarios Driven by Differential Evidence


5-HT₂A-Biased Tool Compound Development and Selectivity Profiling

Based on the published SAR showing that cyclopropyl substitution within the hexahydropyrazolo[3,4-d]azepine scaffold shifts the serotonin receptor selectivity profile toward preferential 5-HT₂A activity [1], this compound serves as a starting scaffold for medicinal chemistry programs seeking 5-HT₂A-biased ligands. Its structural divergence from balanced dual 5-HT₇/5-HT₂A antagonists (e.g., compound 4j, pKi = 8.1 at both receptors ) makes it unsuitable for investigators requiring balanced dual pharmacology, but advantageous for those pursuing subtype-selective chemical probes where 5-HT₇ activity is undesirable.

N2-Unsubstituted Scaffold Library Design for Parallel SAR Exploration

The free N2 (NH) position of this compound provides a hydrogen-bond donor that is absent in the extensively optimized 2-alkyl-3-aryl clinical series [1]. This feature is critical for synthetic chemistry programs that require an unblocked secondary amine for late-stage diversification (e.g., N-alkylation, N-acylation, N-sulfonylation) to probe the 2-position SAR vector without the need for a deprotection step. The dihydrochloride salt streamlines the handling and purification of intermediates derived from this scaffold.

Conformational Constraint Studies Leveraging the 3-Cyclopropyl Vector

The 3-cyclopropyl substitution represents an underexplored vector in the pyrazolo[3,4-d]azepine pharmacophore family [1]. The cyclopropyl ring's well-characterized ability to restrict conformational freedom and modulate target binding entropy positions this compound as a valuable entry point for computational chemistry and structure-based design studies that compare ligand preorganization effects across 2-alkyl, 3-aryl, and 3-cycloalkyl substitution patterns.

Reproducible In Vitro Pharmacology with Defined Salt Stoichiometry

The dihydrochloride salt form with ≥95% purity and defined 2 HCl stoichiometry [1] eliminates the hydration and protonation-state ambiguity inherent in free base comparators such as 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine (free base, CAS 851375-22-9) . This makes the compound the preferred reagent for quantitative in vitro pharmacology (radioligand binding, functional cAMP/IP1 assays, electrophysiology) where precise concentration-response relationships depend on accurate free drug concentration calculations.

Quote Request

Request a Quote for 3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.